This compound can be classified as:
The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol primarily involves the etherification of 4-nitrophenol with triethylene glycol.
The molecular structure of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol can be described in terms of its components:
2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol can undergo several chemical reactions:
The mechanism of action for 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with biological targets:
The physical and chemical properties of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol are crucial for understanding its behavior in various environments:
The applications of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol span multiple fields:
The primary name 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol follows IUPAC substitutive nomenclature rules. This name hierarchically describes the molecular structure:
Alternative names and identifiers include:
O=[N+](C1=CC=C(OCCOCCOCCO)C=C1)[O-] [5], which encodes atomic connectivity and the nitro group’s resonance. Table 1: IUPAC Nomenclature Components
| Component | Role in Name | Example |
|---|---|---|
| Ethanol | Parent chain (terminal –OH) | Suffix: "-ethanol" |
| Ethoxy groups | Substituents (polyether chain) | "2-(2-(2-...ethoxy)" |
| 4-Nitrophenoxy | Aromatic substituent | "(4-Nitrophenoxy)" |
| Locants (2-,4-) | Attachment positions | Specifies linkage points |
The compound’s architecture comprises three distinct domains:
The molecular formula C₁₂H₁₇NO₆ (MW: 271.27 g/mol) confirms this structure [5].
This compound shares structural motifs with nonionic surfactants like nonylphenol ethoxylates (e.g., cited in [2]), but key differences exist:
Table 2: Comparison with Alkylphenol Ethoxylates
| Feature | 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol | Alkylphenol Ethoxylates (e.g., 4-Nonylphenol Ethoxylate) |
|---|---|---|
| Aromatic Group | 4-Nitrophenyl (electron-deficient) | 4-Alkylphenyl (e.g., nonyl; electron-donating) |
| Ethoxy Units | Three (fixed length) | Variable (n = 2–20; typically denoted "nEO") |
| Terminal Group | –OH (reactive alcohol) | –OH or –OR (often capped) |
| Function | Chemical intermediate, enzyme substrate | Surfactant, detergent |
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5